N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Description
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a complex organic molecule belonging to the hydrazone class of compounds. It features a pyridazine core connected to a phenylhydrazone moiety, which contributes to its unique chemical properties and potential applications. The presence of both hydrazone and pyridazine functionalities renders this compound a subject of interest for various scientific research endeavors.
Properties
CAS No. |
375358-20-6 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-[(2-hydroxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-10-4-2-1-3-8(10)7-13-16-12(19)9-5-6-11(18)15-14-9/h1-7,17H,(H,15,18)(H,16,19) |
InChI Key |
RAPAYNNWKRHDGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic routes for N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide typically involve condensation reactions between hydrazides and aldehydes or ketones. One common method includes reacting 6-oxo-1,6-dihydropyridazine-3-carbohydrazide with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with various molecular targets and pathways. Its hydrazone functionality allows it to form Schiff bases with amine groups in proteins, potentially inhibiting enzyme activity. The compound's pyridazine core can engage in π-π interactions with aromatic amino acids in proteins, modulating their function. Additionally, its hydroxyl group can participate in hydrogen bonding with biological macromolecules, affecting their stability and activity.
Comparison with Similar Compounds
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